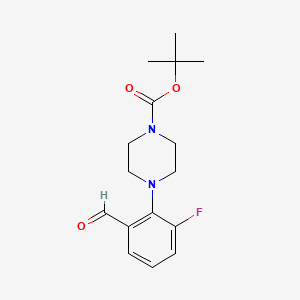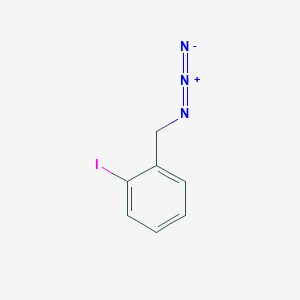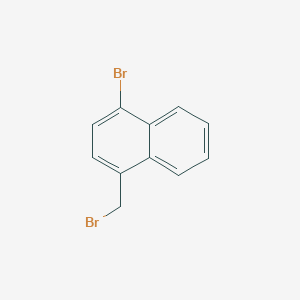
1-Bromo-4-(bromomethyl)naphthalene
Übersicht
Beschreibung
1-Bromo-4-(bromomethyl)naphthalene (BBAN) is a compound of interest due to its potential applications in various fields of chemistry. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, which has been modified by the addition of bromine atoms at specific positions on the naphthalene ring system. This compound serves as a key intermediate in the synthesis of various chemical entities and has been explored for its unique properties and reactivity .
Synthesis Analysis
The synthesis of BBAN has been described as involving the addition of bromine atoms to the naphthalene core. The process of synthesizing such brominated naphthalenes can involve different strategies, such as the oxidative self-coupling of N,N-dialkylanilines using naphthalene-1,8-diylbis(diphenylmethylium) derived from 1,8-dibromonaphthalene , or the CuCN-mediated cascade cyclization of 4-(2-bromophenyl)-2-butenoates to form substituted naphthalene amino esters . These methods highlight the versatility of brominated naphthalenes as intermediates in organic synthesis.
Molecular Structure Analysis
The molecular structure of BBAN and related brominated naphthalenes can exhibit interesting features. For instance, octakis(bromomethyl)naphthalene has been found to adopt a chiral conformation in its crystal structure, with a helical central naphthalene core . The presence of bromomethyl groups can induce significant distortions in the naphthalene ring, as observed in various derivatives . These structural peculiarities can influence the reactivity and physical properties of the compounds.
Chemical Reactions Analysis
BBAN and similar brominated naphthalenes participate in a variety of chemical reactions. For example, BBAN itself is a thiol-reactive phosphorescent probe, indicating its potential in forming covalent bonds with sulfur-containing compounds . Bromine-mediated cyclization reactions have been employed to construct naphthalene motifs from diynes . Additionally, the unique reactivity of 2,6-bis(bromomethyl)naphthalene as a DNA crosslinking molecule has been noted, which underscores the diverse chemical behavior of brominated naphthalenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of BBAN are influenced by its molecular structure. The compound exhibits strong structured phosphorescence emission, which is indicative of an efficient intersystem crossing mechanism . The presence of bromine atoms can also affect the acidity, solubility, and optical properties of naphthalene derivatives, as seen in the case of substituted heterocyclic naphthalene diimides . The introduction of substituents can lead to changes in absorption and emission wavelengths, as well as solubility and fluorescence efficiency .
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
1-Bromo-4-(bromomethyl)naphthalene is used in various synthesis applications. For instance, it is involved in the selective synthesis of bromo-substituted naphthalene dianhydride derivatives, which are important precursors in the synthesis of core-substituted 1,4,5,8-naphthalene diimides (cNDIs). These cNDIs have broad applications in fields like materials and supramolecular chemistry (Ping, 2012). Additionally, it is used in the coupling synthesis of 4-(1-naphthyl) phenyl boronic acid, showcasing its utility in the synthesis of complex organic molecules (Yao-bing, 2010).
Chemical and Physical Properties
Studies on the chemical and physical properties of 1-Bromo-4-(bromomethyl)naphthalene derivatives reveal insights into their molecular structure and behavior. For example, X-ray crystallography and dynamic NMR spectroscopy studies on various derivatives show severely distorted naphthalene nuclei in the solid state, which is significant for understanding their chemical behavior (Ashton et al., 1993). Another study focuses on the crystal structure and rotational barrier of octakis(bromomethyl)naphthalene, providing insights into the stability and conformational properties of such molecules (Simaan et al., 2003).
Photochemistry and Spectroscopy
1-Bromo-4-(bromomethyl)naphthalene has been used in the field of photochemistry and spectroscopy. For example, its derivative, 1-bromo-4-(bromoacetyl)naphthalene (BBAN), has been synthesized and used as a thiol-reactive phosphorescent probe. The spectroscopic characteristics of BBAN, such as its absorption and emission properties, are sensitive to solvent effects and are useful in studying biomolecular complexes (Marriott et al., 1994).
Application in Organic Chemistry
The compound is also pivotal in organic chemistry for constructing complex molecular structures. For instance, it has been used in the reaction with iron nonacarbonyl to form trimethylenemethaneiron carbonyl complexes, highlighting its role in forming specialized organic compounds (Kritskaya et al., 1971).
Safety and Hazards
Wirkmechanismus
Target of Action
Brominated compounds like this are often used in organic synthesis, particularly in cross-coupling reactions .
Mode of Action
1-Bromo-4-(bromomethyl)naphthalene likely interacts with its targets through a mechanism similar to other brominated compounds. For instance, in the Suzuki–Miyaura cross-coupling reaction, boron reagents interact with brominated compounds in the presence of a palladium catalyst . The bromine atoms in 1-Bromo-4-(bromomethyl)naphthalene could potentially be replaced by other groups in such reactions, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
Brominated compounds are generally involved in various organic reactions, leading to the synthesis of complex organic molecules .
Pharmacokinetics
As a brominated compound, it is likely to have low bioavailability due to its high molecular weight and poor solubility in water .
Result of Action
Brominated compounds are generally used in organic synthesis, and their effects would largely depend on the specific reactions they are involved in .
Action Environment
The action, efficacy, and stability of 1-Bromo-4-(bromomethyl)naphthalene can be influenced by various environmental factors. For instance, the temperature and pressure can affect the rate and yield of the reactions it participates in . Moreover, the presence of other chemicals, such as catalysts or solvents, can also significantly impact its reactivity .
Eigenschaften
IUPAC Name |
1-bromo-4-(bromomethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXASJKBBLIBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508837 | |
| Record name | 1-Bromo-4-(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(bromomethyl)naphthalene | |
CAS RN |
79996-99-9 | |
| Record name | 1-Bromo-4-(bromomethyl)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79996-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

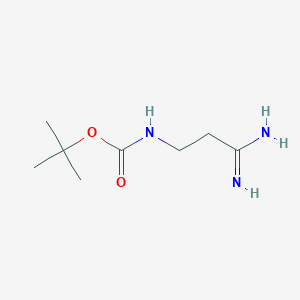


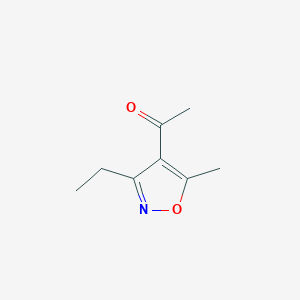
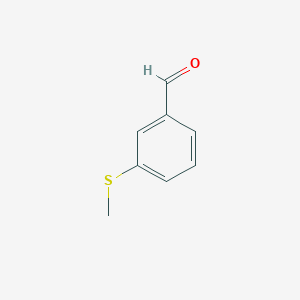


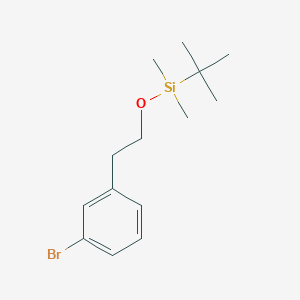


![1H-Benzo[D][1,2,3]triazole-5-carbaldehyde](/img/structure/B1281155.png)
